molecular formula C7H6BrClO B1266378 4-Bromo-2-chloro-6-methylphenol CAS No. 7530-27-0

4-Bromo-2-chloro-6-methylphenol

Cat. No.: B1266378
CAS No.: 7530-27-0
M. Wt: 221.48 g/mol
InChI Key: IDDUDPYBPXKGCP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylphenol: is an organic compound with the molecular formula C7H6BrClO. It is a substituted phenol, where the phenolic ring is substituted with bromine, chlorine, and methyl groups at the 4, 2, and 6 positions, respectively. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methylphenol can be synthesized through the bromination of 2-chloro-6-methylphenol. The reaction involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of acetic acid. The reaction is typically carried out at room temperature for about 12 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols and other reduced derivatives.

Scientific Research Applications

4-Bromo-2-chloro-6-methylphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s antimicrobial properties make it useful in biological studies to inhibit microbial growth.

    Medicine: It is explored for its potential use in developing antimicrobial agents.

    Industry: It is used in the formulation of preservatives and disinfectants

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-methylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antimicrobial action is attributed to the phenolic hydroxyl group and the presence of halogen atoms, which enhance its ability to penetrate and disrupt microbial cells .

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: Similar structure but lacks the methyl group at the 6 position.

    2-Bromo-4-chloro-6-methylphenol: Similar structure with different positions of bromine and chlorine.

    4-Chloro-2-bromo-6-methylphenol: Another isomer with different positions of bromine and chlorine.

Uniqueness: 4-Bromo-2-chloro-6-methylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methyl group, enhances its reactivity and antimicrobial efficacy compared to other similar compounds .

Properties

IUPAC Name

4-bromo-2-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrClO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDUDPYBPXKGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226263
Record name 4-Bromo-6-chloro-o-cresol
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Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7530-27-0
Record name 4-Bromo-6-chloro-2-cresol
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Record name 4-Bromo-6-chloro-o-cresol
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Record name 7530-27-0
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Record name 4-Bromo-6-chloro-o-cresol
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Record name 4-bromo-6-chloro-o-cresol
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Record name 4-BROMO-6-CHLORO-O-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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